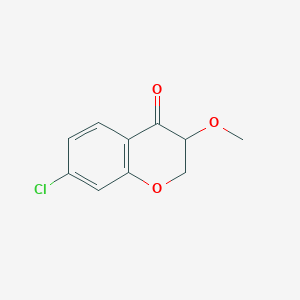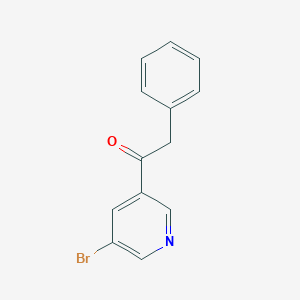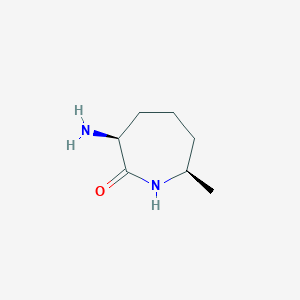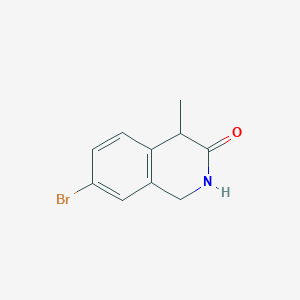
2,5-Dihydroxy-3,6-dimethylbenzo-1,4-quinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dihydroxy-3,6-dimethylbenzo-1,4-quinone is a quinone derivative with the molecular formula C8H8O4. This compound is characterized by the presence of two hydroxyl groups and two methyl groups attached to a benzoquinone core. Quinones are a class of organic compounds that are widely studied due to their diverse chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydroxy-3,6-dimethylbenzo-1,4-quinone typically involves the oxidation of 2,5-dihydroxy-3,6-dimethylbenzene. One common method is the Thiele-Winter acetoxylation, which involves the reaction of 1,4-quinone derivatives with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are then hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions, followed by oxidation to yield the desired hydroxyquinone .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity.
化学反应分析
Types of Reactions: 2,5-Dihydroxy-3,6-dimethylbenzo-1,4-quinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: It can be reduced to hydroquinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reactions with nucleophiles typically occur under mild conditions, often in the presence of a base to facilitate nucleophilic attack.
Major Products:
Oxidation: Various oxidized quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: 2,5-diamino and 2,5-dithioether derivatives.
科学研究应用
2,5-Dihydroxy-3,6-dimethylbenzo-1,4-quinone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s redox properties make it useful in studying biological redox reactions and electron transfer processes.
Medicine: Quinone derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: It is used in the development of dyes, pigments, and as a precursor for various chemical products
作用机制
The mechanism of action of 2,5-Dihydroxy-3,6-dimethylbenzo-1,4-quinone involves its redox properties. The compound can undergo reversible oxidation and reduction, making it an effective electron carrier. This property is crucial in biological systems where it can participate in electron transfer chains. The molecular targets and pathways involved include various enzymes and proteins that facilitate redox reactions .
相似化合物的比较
- 2,5-Dihydroxy-1,4-benzoquinone
- 2,5-Dihydroxy-3,6-di-tert-butyl-1,4-benzoquinone
- 2,5-Dihydroxy-3,6-dichloro-1,4-benzoquinone
Comparison: 2,5-Dihydroxy-3,6-dimethylbenzo-1,4-quinone is unique due to the presence of methyl groups at positions 3 and 6, which influence its chemical reactivity and physical properties. Compared to its analogs, the methyl groups can affect the compound’s solubility, stability, and interaction with other molecules .
属性
CAS 编号 |
2654-72-0 |
|---|---|
分子式 |
C8H8O4 |
分子量 |
168.15 g/mol |
IUPAC 名称 |
2,5-dihydroxy-3,6-dimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H8O4/c1-3-5(9)7(11)4(2)8(12)6(3)10/h9,12H,1-2H3 |
InChI 键 |
KUEWMDGIKQRIQQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)C(=C(C1=O)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Dimethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate](/img/structure/B15234163.png)

![5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B15234183.png)
![1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone](/img/structure/B15234190.png)


![Methyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15234214.png)


![2-Fluoro-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15234227.png)


